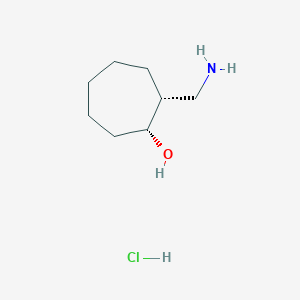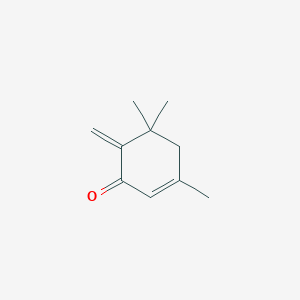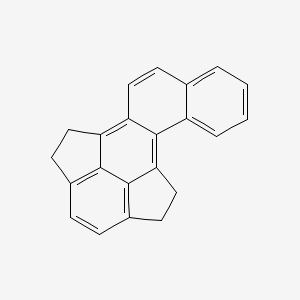![molecular formula C8H10N2O4S B13822961 3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol CAS No. 353257-78-0](/img/structure/B13822961.png)
3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol is an organic compound that features a nitropyridine moiety attached to a sulfanylpropane-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol typically involves the nitration of pyridine derivatives followed by the introduction of the sulfanylpropane-1,2-diol moiety. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitropyridine derivative is then further reacted with appropriate thiol and diol compounds under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol may involve large-scale nitration and sulfenylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for research and industrial applications.
化学反应分析
Types of Reactions
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized compounds that retain the core structure of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol.
科学研究应用
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanylpropane-1,2-diol moiety may also play a role in modulating the compound’s activity and stability.
相似化合物的比较
Similar Compounds
- 3-nitropyridine-2-thiol
- 3-nitro-2-pyridinesulfenyl chloride
- 2-(benzylthio)-3-nitropyridine
Uniqueness
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol is unique due to its combination of a nitropyridine moiety with a sulfanylpropane-1,2-diol backbone This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds
属性
CAS 编号 |
353257-78-0 |
|---|---|
分子式 |
C8H10N2O4S |
分子量 |
230.24 g/mol |
IUPAC 名称 |
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol |
InChI |
InChI=1S/C8H10N2O4S/c11-4-6(12)5-15-8-7(10(13)14)2-1-3-9-8/h1-3,6,11-12H,4-5H2 |
InChI 键 |
KMIANGLYHBWCSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)SCC(CO)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


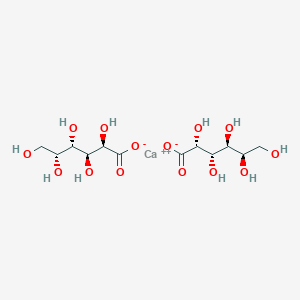
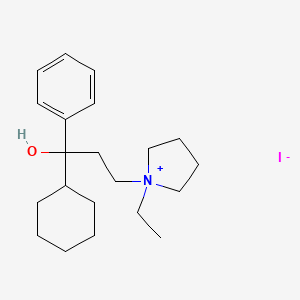

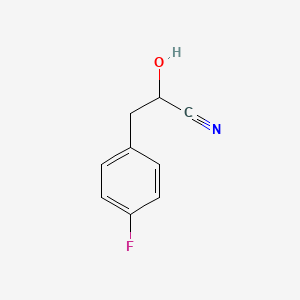
![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
